molecular formula C17H25NO5S2 B2543981 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097920-85-7

1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2543981
CAS No.: 2097920-85-7
M. Wt: 387.51
InChI Key: KBPZAWIXVHEMSL-UHFFFAOYSA-N
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Description

1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of piperidine, followed by the introduction of the phenyl ring and the ethanone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)propan-1-one
  • 1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)butan-1-one

Uniqueness

1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[4-[3-(2-methylpropylsulfonyl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S2/c1-13(2)12-24(20,21)17-5-4-10-18(11-17)25(22,23)16-8-6-15(7-9-16)14(3)19/h6-9,13,17H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPZAWIXVHEMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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